molecular formula C15H15N3O2 B15340503 4'-(3-Methylureido)biphenyl-4-carboxamide CAS No. 2227990-65-8

4'-(3-Methylureido)biphenyl-4-carboxamide

Cat. No.: B15340503
CAS No.: 2227990-65-8
M. Wt: 269.30 g/mol
InChI Key: XZOLGSYIAVQFCV-UHFFFAOYSA-N
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Description

4'-(3-Methylureido)biphenyl-4-carboxamide is a synthetic small molecule characterized by a biphenyl backbone substituted with a carboxamide group at the 4-position and a 3-methylureido moiety at the 4′-position. This structural motif is associated with diverse pharmacological activities, including enzyme inhibition and receptor modulation. For instance, carboxamide-containing scaffolds are frequently explored for their selectivity and low cytotoxicity in therapeutic applications, such as antitrypanosomal agents (e.g., VNF in ) and antifungal compounds () .

Properties

CAS No.

2227990-65-8

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

4-[4-(methylcarbamoylamino)phenyl]benzamide

InChI

InChI=1S/C15H15N3O2/c1-17-15(20)18-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(16)19/h2-9H,1H3,(H2,16,19)(H2,17,18,20)

InChI Key

XZOLGSYIAVQFCV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-(3-Methylureido)biphenyl-4-carboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing a wide range of biphenyl derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods ensure the efficient production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4'-(3-Methylureido)biphenyl-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

4'-(3-Methylureido)biphenyl-4-carboxamide has shown promise in several scientific research applications:

  • Chemistry: The compound is used as a building block for synthesizing more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4'-(3-Methylureido)biphenyl-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmitter regulation. The compound's molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

VNF ((R)-4-chloro-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)biphenyl-4-carboxamide)

  • Structural Differences : VNF replaces the 3-methylureido group with a 4-chloro substituent and incorporates an imidazole-ethyl side chain.
  • Advantages : Low cytotoxicity and species-specific targeting make it a promising scaffold for parasitic infections.

Sulfonamide-Based Carboxamides (Compounds 3–6)

  • Structural Differences : These compounds feature sulfonamide-linked benzyl or phenethyl groups instead of the 3-methylureido moiety ().
  • Activity : Evaluated for antifungal activity against Candida spp., with potency influenced by the linker length (methyl vs. ethyl) and substituents (biphenyl vs. diphenylacetamide) .
  • Synthesis : Prepared via aroyl chloride coupling under basic conditions, a method adaptable to 4'-(3-Methylureido)biphenyl-4-carboxamide synthesis.

LY593093 (Biphenyl-4-carboxamide Derivative)

  • Structural Differences: Contains a fluorobenzyl-methylamino group instead of the 3-methylureido substituent ().
  • Activity : Targets muscarinic acetylcholine receptors (mAChRs), demonstrating the biphenyl-carboxamide core’s versatility in receptor modulation .

Lenvatinib Impurity 11 (4-(3-Chloro-4-(3-methylureido)phenoxy)-7-methoxyquinoline-6-carboxamide)

  • Structural Differences: Substitutes the biphenyl core with a quinoline scaffold but retains the 3-methylureido group.

Key Comparative Data

Compound Core Structure Key Substituents Biological Target Selectivity/Potency Reference
This compound Biphenyl 4′-3-methylureido, 4-carboxamide Hypothesized enzyme inhibition N/A (extrapolated from analogs) N/A
VNF Biphenyl 4-chloro, imidazole-ethyl side chain Trypanosomal 14DM No human 14DM inhibition
Compound 3 () Biphenyl 4-sulfamoylbenzyl Antifungal (Candida spp.) Moderate activity
LY593093 Biphenyl Fluorobenzyl-methylamino mAChRs Receptor subtype-dependent
Lenvatinib Impurity 11 Quinoline 3-methylureido-phenoxy Kinase-related Impurity profile

Discussion of Structural-Activity Relationships (SAR)

  • Ureido vs.
  • Biphenyl Core Flexibility : The biphenyl scaffold allows for diverse substitutions, enabling tuning of lipophilicity and steric bulk. For example, VNF’s imidazole side chain improves parasitic enzyme affinity, while LY593093’s fluorobenzyl group optimizes receptor binding .
  • Cytotoxicity Considerations : Carboxamide derivatives like VNF exhibit low cytotoxicity, likely due to their inability to inhibit human enzymes, a trait that may extend to this compound .

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